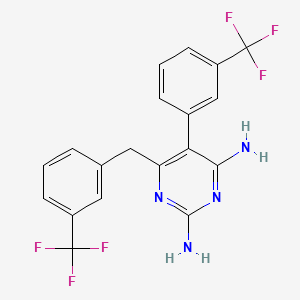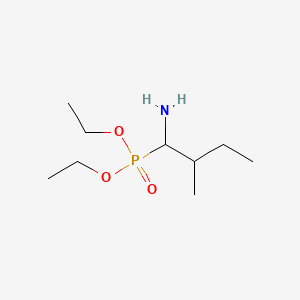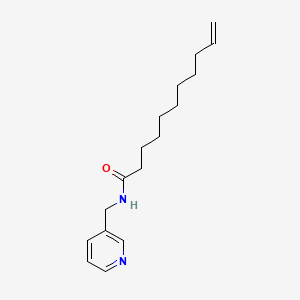
10-Undecenamide, N-(3-pyridylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Undecenamide, N-(3-pyridylmethyl)- is an organic compound with the molecular formula C17H26N2O. It consists of 17 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is known for its unique structure, which includes a pyridylmethyl group attached to an undecenamide backbone. It has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
The synthesis of 10-Undecenamide, N-(3-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with 3-pyridylmethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
In industrial settings, the production of 10-Undecenamide, N-(3-pyridylmethyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
化学反应分析
10-Undecenamide, N-(3-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The pyridylmethyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the existing substituents.
Addition: The double bond in the undecenamide backbone allows for addition reactions with reagents like hydrogen (hydrogenation) or halogens (halogenation).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
10-Undecenamide, N-(3-pyridylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 10-Undecenamide, N-(3-pyridylmethyl)- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 10-Undecenamide, N-(3-pyridylmethyl)- involves its interaction with specific molecular targets. The pyridylmethyl group can bind to receptors or enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
10-Undecenamide, N-(3-pyridylmethyl)- can be compared with other similar compounds, such as:
10-Undecenamide: Lacks the pyridylmethyl group, resulting in different chemical and biological properties.
N-(3-Pyridylmethyl)acetamide: Contains a shorter acetamide backbone, leading to variations in reactivity and applications.
N-(3-Pyridylmethyl)decanamide: Has a decanamide backbone, which affects its physical and chemical characteristics.
The presence of the pyridylmethyl group in 10-Undecenamide, N-(3-pyridylmethyl)- imparts unique properties that distinguish it from these related compounds .
属性
CAS 编号 |
102613-10-5 |
|---|---|
分子式 |
C17H26N2O |
分子量 |
274.4 g/mol |
IUPAC 名称 |
N-(pyridin-3-ylmethyl)undec-10-enamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-12-17(20)19-15-16-11-10-13-18-14-16/h2,10-11,13-14H,1,3-9,12,15H2,(H,19,20) |
InChI 键 |
BNNWRZUACUPXBJ-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCCCCCC(=O)NCC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


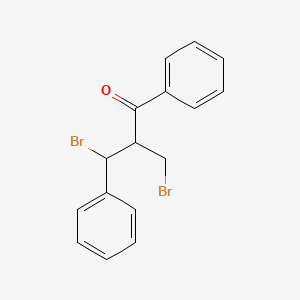
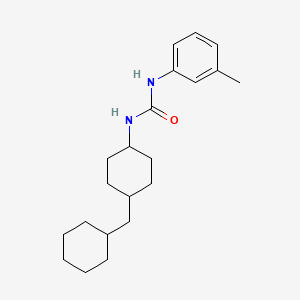
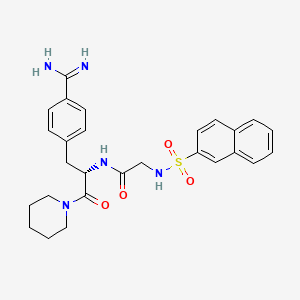
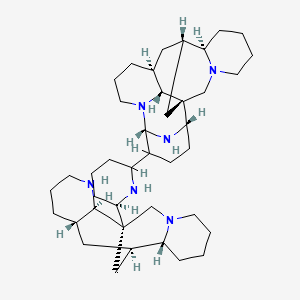
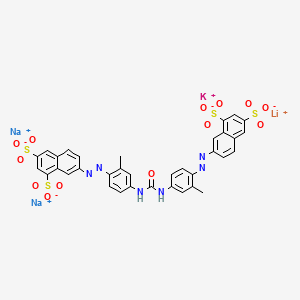
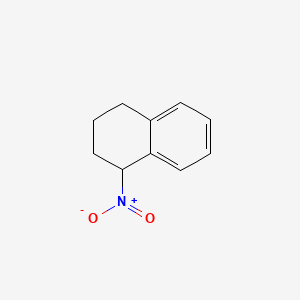
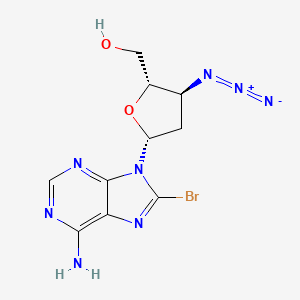
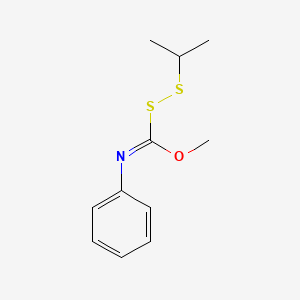

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)

